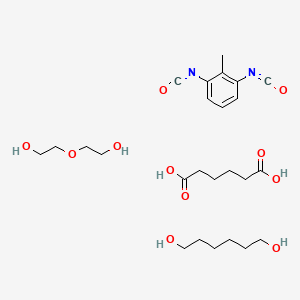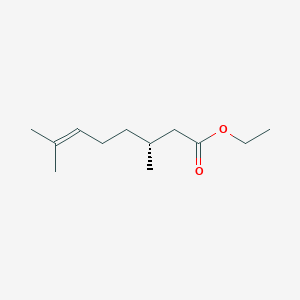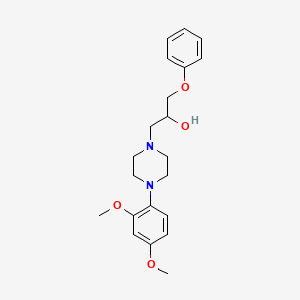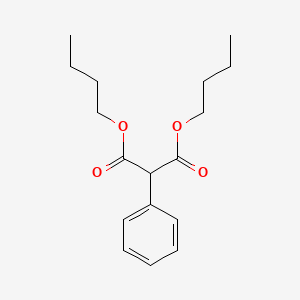
Dibutyl phenylpropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl phenylpropanedioate is an organic compound that belongs to the class of phthalates. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid with a slight aromatic odor and is insoluble in water but soluble in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl phenylpropanedioate is typically synthesized through the esterification reaction between phthalic anhydride and n-butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Phthalic anhydride+2n-butanol→Dibutyl phenylpropanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and n-butanol are fed into a reactor along with a catalyst. The reaction mixture is heated, and the esterification process is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Dibutyl phenylpropanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and n-butanol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound.
Major Products Formed
Hydrolysis: Phthalic acid and n-butanol.
Oxidation: Phthalic acid and other oxidation products.
科学研究应用
Dibutyl phenylpropanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various chemical applications.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the manufacturing of consumer products, including toys, food packaging, and medical devices.
作用机制
The mechanism of action of dibutyl phenylpropanedioate involves its ability to interact with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It has been shown to bind to nuclear receptors, such as the aryl hydrocarbon receptor (AhR), and can induce apoptosis and neurotoxicity in neuronal cells. The compound can also penetrate biological barriers, such as the blood-brain barrier and the blood-testis barrier, leading to potential toxic effects on reproductive and neurological health.
相似化合物的比较
Dibutyl phenylpropanedioate is similar to other phthalates, such as:
- Diethyl phthalate (DEP)
- Diisobutyl phthalate (DIBP)
- Butyl benzyl phthalate (BBP)
- Di-n-octyl phthalate (DnOP)
- Di-2-ethylhexyl phthalate (DEHP)
Uniqueness
What sets this compound apart from other phthalates is its specific chemical structure, which imparts unique properties such as lower volatility and higher plasticizing efficiency. This makes it particularly useful in applications where long-term flexibility and durability are required.
属性
CAS 编号 |
65300-48-3 |
|---|---|
分子式 |
C17H24O4 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
dibutyl 2-phenylpropanedioate |
InChI |
InChI=1S/C17H24O4/c1-3-5-12-20-16(18)15(14-10-8-7-9-11-14)17(19)21-13-6-4-2/h7-11,15H,3-6,12-13H2,1-2H3 |
InChI 键 |
PWPXGJXZBFVVEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)
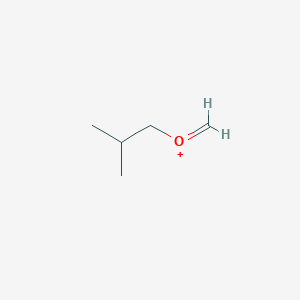

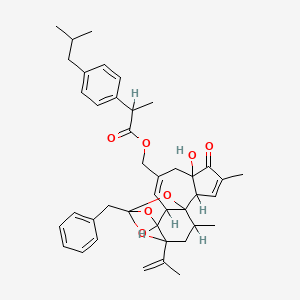
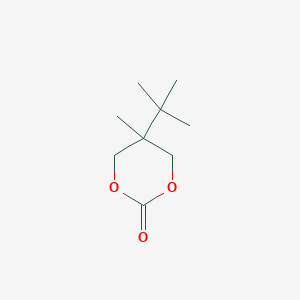
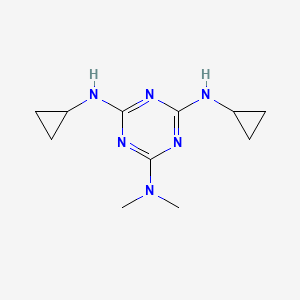
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
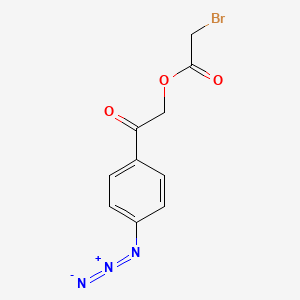
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
